
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial metabolic regulator that plays a vital role in maintaining cellular energy homeostasis. A-769662 has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Wirkmechanismus
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide activates AMPK through allosteric modulation of the enzyme. It binds to the γ-subunit of AMPK, leading to conformational changes that increase the activity of the enzyme. Activated AMPK promotes ATP-generating catabolic pathways and inhibits ATP-consuming anabolic pathways, leading to increased energy production and utilization in the cell.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have numerous biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide also stimulates fatty acid oxidation and mitochondrial biogenesis, leading to increased energy production and improved metabolic function. Additionally, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been shown to have anti-inflammatory effects and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and is stable in biological systems. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide is also highly selective for AMPK and does not activate other kinases. However, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide. One area of research is the development of more potent and selective AMPK activators. Another area is the investigation of the long-term effects of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide on metabolic function and disease progression. Additionally, the potential use of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in combination with other drugs for the treatment of metabolic disorders and cancer warrants further investigation. Overall, 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has shown great potential as a therapeutic agent, and continued research in this area is crucial for the development of new treatments for metabolic disorders and cancer.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide involves the reaction of 2-(3-chlorophenoxy)aniline with 2-ethylphenylacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide in its pure form. The synthesis process has been optimized to produce high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has been extensively studied in various scientific research applications. It has been shown to have potential therapeutic effects in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cardiovascular diseases. 2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide has also been investigated for its anti-cancer properties and its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-12-6-3-4-9-15(12)18-16(19)11-20-14-8-5-7-13(17)10-14/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCJDQNTMHSFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

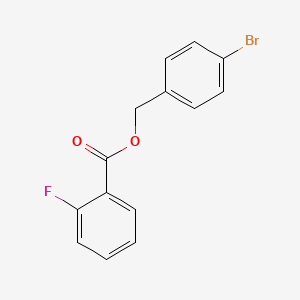
![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5223136.png)
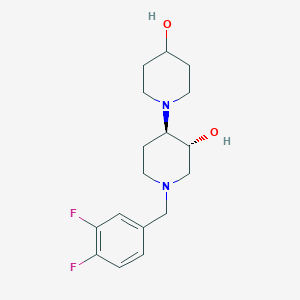
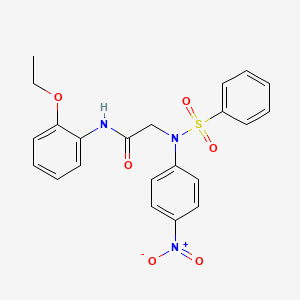
![N-[2-(2,3,6-trimethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5223170.png)

![4-fluoro-N-isopropyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5223185.png)

![3-[(cyclooctylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5223223.png)
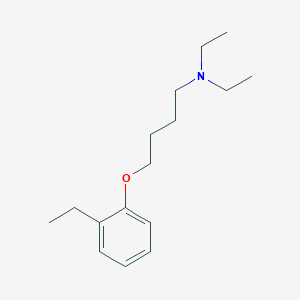
![methyl 1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-L-prolinate](/img/structure/B5223238.png)
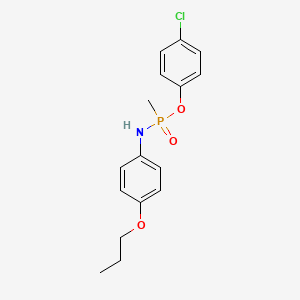
![N-(4-bromophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5223250.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5223257.png)